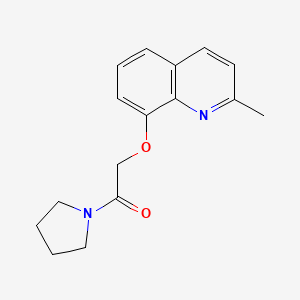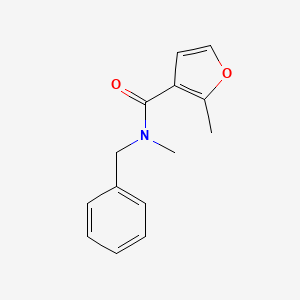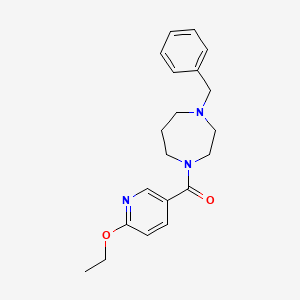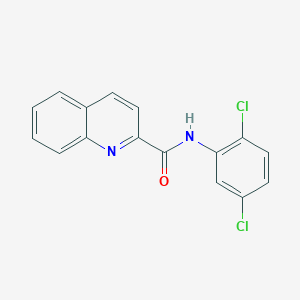
2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MQPE and has a molecular formula of C19H21NO2. MQPE is a yellow crystalline powder that is soluble in organic solvents and is widely used in scientific research.
Mécanisme D'action
The mechanism of action of MQPE is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions through its quinoline moiety. This binding results in a change in the fluorescence properties of MQPE, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
MQPE has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
MQPE has several advantages as a research tool. It is a highly sensitive fluorescent probe for the detection of metal ions, and its synthesis is relatively straightforward. However, it has some limitations, such as its potential toxicity towards cells and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on MQPE. It can be used as a building block for the synthesis of other compounds with potential applications in various fields. It can also be further studied for its cytotoxicity towards cancer cells and its potential as an inhibitor of acetylcholinesterase. Additionally, its fluorescence properties can be further optimized for the detection of metal ions in biological systems.
In conclusion, MQPE is a promising compound with potential applications in various fields of scientific research. Its synthesis is relatively straightforward, and its fluorescence properties make it a highly sensitive probe for the detection of metal ions. Further research on this compound can lead to the development of new compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of MQPE involves the reaction of 2-methyl-8-hydroxyquinoline with pyrrolidine and ethyl chloroacetate. The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure MQPE.
Applications De Recherche Scientifique
MQPE has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. MQPE has also been used as a ligand in organometallic chemistry and as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
2-(2-methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-8-13-5-4-6-14(16(13)17-12)20-11-15(19)18-9-2-3-10-18/h4-8H,2-3,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMWKPDKBDEORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(=O)N3CCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylquinolin-8-yl)oxy-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)

![4-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7500900.png)

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)

![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)